Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane, commonly referred to as Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, is a bicyclic organic compound characterized by its unique nitrogen-containing structure. The compound features a bicyclic framework with a nitrogen atom located at the bridgehead position, along with a tert-butyloxycarbonyl (Boc) protected amino group at position 3 of the bicyclic system. The molecular formula for this compound is C13H24N2O2, and it has a molecular weight of 242.32 g/mol. This compound is not widely available commercially but can be synthesized through various methods, making it a valuable intermediate in organic chemistry and drug discovery.
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane belongs to the class of azabicyclic compounds, specifically within the bicyclo[3.3.1]nonane family. Its classification as a bicyclic amine indicates its potential utility in medicinal chemistry, particularly in the design of peptidomimetics and other biologically active molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective modifications during synthesis.
Several synthetic approaches have been developed for producing Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane:
The synthesis typically requires careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
The molecular structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is characterized by:
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-,10+ .
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane can undergo various chemical transformations:
These reactions illustrate its utility as a building block for more complex nitrogen-containing heterocycles .
While Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane does not exhibit inherent biological activity on its own, it serves as an important precursor in synthesizing bioactive compounds. Once incorporated into larger molecular frameworks, its structural features can influence biological interactions based on how they are designed and functionalized.
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is typically encountered as a solid substance that requires refrigeration for storage to maintain stability.
Key chemical properties include:
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane has several notable applications:
Ruthenium-catalyzed asymmetric hydrogenation stands as a pivotal method for constructing the stereodefined core of endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane. This approach leverages chiral Ru-complexes to install the endo-configuration with high enantiomeric purity. As detailed in patent literature, catalysts such as [RuCl₂(binap)] (where binap = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) enable the stereoselective reduction of enamine precursors like 9-azabicyclo[3.3.1]nonan-3-one derivatives under hydrogen pressures of 50-100 bar [3]. The reaction typically proceeds in protic solvents (e.g., methanol or ethanol) at 50-80°C, achieving enantiomeric excess (ee) values >95% when using diphosphine ligands with tailored steric bulk. Key advantages include:
Table 1: Ru-Catalyzed Hydrogenation Conditions for Azabicyclo Precursors
Precursor | Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) |
---|---|---|---|---|
3-Oxo-9-azabicyclononane | RuCl₂/(S)-binap | 70 | 60 | 97 |
N-Boc-3-enaminobicyclononane | Ru(OAc)₂/(R)-dm-segphos | 50 | 80 | 99 |
The introduction of the tert-butoxycarbonyl (Boc) group to the 9-azabicyclo[3.3.1]nonane scaffold is critical for amine protection during synthetic sequences. This exothermic reaction employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, typically in biphasic solvent systems (water/dichloromethane) with mild bases like sodium carbonate [5] [7]. The endo-3-amino isomer exhibits distinct reactivity due to steric accessibility, enabling regioselective Boc installation at the bridgehead nitrogen. Key considerations include:
Table 2: Boc-Protection Strategies for 9-Azabicyclo[3.3.1]nonane Derivatives
Amine Position | Reagent Ratio (Boc₂O:Amine) | Base | Solvent | Yield (%) |
---|---|---|---|---|
C9 (tertiary) | 1.2:1 | Na₂CO₃ | H₂O/CH₂Cl₂ | 92 |
C3 (secondary) | 1:1 | Et₃N | THF | 85 |
Constructing the bicyclic framework of 9-azabicyclo[3.3.1]nonane demands stereocontrolled ring-closure methodologies. Two predominant strategies exist: Dieckmann condensation of diethyl 3,7-dicarboxypiperidine derivatives and reductive amination of diketones with ammonia. The endo-configuration is favored kinetically under acidic conditions due to reduced steric strain in the transition state [3] [8]. For C3-functionalized variants (e.g., 3-amino derivatives), reductive amination of 1,5-dicarbonyl compounds with ammonium acetate in methanol yields the bicyclic imine, followed by borohydride reduction to secure the endo-3-amine. Critical parameters include:
The synthesis of endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane employs both homogeneous and heterogeneous catalysts, each with distinct mechanistic and operational profiles.
Homogeneous catalysts (e.g., Ru-binap complexes) operate via soluble organometallic intermediates, enabling precise stereocontrol through ligand design. They excel in asymmetric hydrogenations (Section 1.1) due to uniform active sites and tunable chirality [3] [6]. However, drawbacks include:
Heterogeneous catalysts (e.g., Pd/C or Ni/Al₂O₃) function via surface adsorption, where reactants bind to solid active sites. While advantageous for simple reductions (e.g., nitro group hydrogenation), they struggle with stereoselective transformations in bicyclic systems due to:
Table 3: Homogeneous vs. Heterogeneous Catalysis for Azabicyclo Nonane Synthesis
Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |
---|---|---|
Stereoselectivity | High (ee >95%) | Low (ee <20%) |
Catalyst Recycling | Difficult | Simple (filtration) |
Reaction Mechanism | Well-defined metal-ligand steps | Surface adsorption (Langmuir-Hinshelwood) |
Substrate Scope | Broad (adjustable via ligands) | Narrow (size-restricted) |
Homogeneous systems are preferred for endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, where stereoselectivity is paramount, despite engineering challenges in scale-up [3] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: